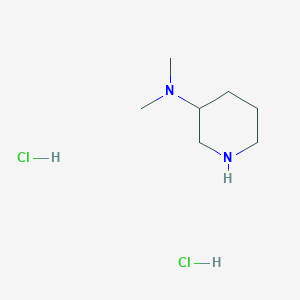

N,N-Dimethylpiperidin-3-amine dihydrochloride

Vue d'ensemble

Description

N,N-Dimethylpiperidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 3-position of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Synthesis from Piperidine: One common method involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction typically occurs under acidic conditions to form N,N-dimethylpiperidin-3-amine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N,N-Dimethylpiperidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: N,N-Dimethylpiperidin-3-amine N-oxide.

Reduction: Secondary amines.

Substitution: Various substituted piperidines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

N,N-Dimethylpiperidin-3-amine dihydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). It plays a crucial role in developing Janus kinase inhibitors, which are vital for treating autoimmune diseases and certain cancers .

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs. Its ability to undergo various chemical reactions makes it a versatile reagent in organic chemistry .

Biological Studies

Research has shown that this compound can modulate enzymatic activity and influence cellular signaling pathways. It is utilized in studies investigating structure-activity relationships (SAR) of piperidine derivatives .

Alzheimer's Disease

A study highlighted that derivatives of this compound demonstrated significant cognitive improvements in animal models by inhibiting cholinesterase enzymes and modulating serotonin receptors. This suggests potential therapeutic applications in treating Alzheimer's disease .

Cancer Therapy

Research indicated that piperidine derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells. The spirocyclic structure was essential for enhancing binding affinity to cancer cell targets, showcasing the compound's potential as an anticancer agent .

Mécanisme D'action

Molecular Targets and Pathways: N,N-Dimethylpiperidin-3-amine dihydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors The exact mechanism of action depends on the specific application and the biological system involved

Comparaison Avec Des Composés Similaires

N,N-Dimethylpiperidin-4-amine dihydrochloride: Similar structure but with the dimethylamino group at the 4-position.

N,N-Dimethylpiperidin-2-amine dihydrochloride: Similar structure but with the dimethylamino group at the 2-position.

N-Methylpiperidin-3-amine dihydrochloride: Contains only one methyl group on the nitrogen atom.

Uniqueness: N,N-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Activité Biologique

N,N-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in drug development.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a piperidine ring with a dimethylamino group, which enhances its interaction with biological targets. The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as both an agonist and antagonist, modulating the activity of these targets and influencing various biochemical pathways. Notably, it has been studied for its role as an inhibitor of monoamine oxidase B (MAO-B) and as an antagonist of serotonin receptors (5-HT6R and 5-HT3R), which are implicated in cognitive functions and neurodegenerative diseases .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit MAO-B, which plays a critical role in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially improving cognitive function in conditions like Alzheimer's disease .

- Receptor Modulation : It acts on serotonin receptors, particularly 5-HT6R and 5-HT3R, which are involved in mood regulation and cognitive processes. Antagonism of these receptors may enhance cholinergic neurotransmission, thereby improving cognitive deficits associated with neurodegenerative diseases .

Applications in Research and Medicine

This compound is utilized in various research applications:

- Pharmaceutical Development : It serves as a key intermediate in the synthesis of drugs aimed at treating neurodegenerative disorders, autoimmune diseases, and certain cancers .

- Neuroscience Studies : The compound is used to explore its effects on cognitive function and potential therapeutic benefits in models of Alzheimer's disease and other cognitive impairments .

- Organic Synthesis : Its unique structure allows for further derivatization into more complex molecules, expanding its utility in organic chemistry.

Case Studies

Several studies have highlighted the potential of this compound:

- A study demonstrated that compounds targeting both MAO-B inhibition and serotonin receptor antagonism could reverse cognitive deficits induced by scopolamine in animal models. This suggests a promising multitarget approach for treating cognitive disorders .

- Another investigation focused on the synthesis of Janus kinase inhibitors from this compound, showcasing its versatility in developing therapeutics for autoimmune diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with related compounds:

| Compound Name | Molecular Formula | Primary Use |

|---|---|---|

| This compound | C₇H₁₈Cl₂N₂ | Intermediate for pharmaceuticals |

| 1-Benzyl-N,N-dimethylpiperidin-3-amine | C₁₄H₂₂N₂ | Janus kinase inhibitor precursor |

| 4-Methyl-N,N-dimethylpiperidin-3-amine | C₉H₁₈N₂ | Antidepressant research |

This table illustrates how structural variations influence the biological activity and application scope of piperidine derivatives.

Propriétés

IUPAC Name |

N,N-dimethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCNBWACOPXKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560608 | |

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126584-46-1 | |

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.